2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine 2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15817420
InChI: InChI=1S/C12H12BrN3/c13-10-3-1-9(2-4-10)12-7-11-8-14-5-6-16(11)15-12/h1-4,7,14H,5-6,8H2
SMILES:
Molecular Formula: C12H12BrN3
Molecular Weight: 278.15 g/mol

2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine

CAS No.:

Cat. No.: VC15817420

Molecular Formula: C12H12BrN3

Molecular Weight: 278.15 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine -

Specification

Molecular Formula C12H12BrN3
Molecular Weight 278.15 g/mol
IUPAC Name 2-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C12H12BrN3/c13-10-3-1-9(2-4-10)12-7-11-8-14-5-6-16(11)15-12/h1-4,7,14H,5-6,8H2
Standard InChI Key LINBRPBUJNHGRA-UHFFFAOYSA-N
Canonical SMILES C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)CN1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a bicyclic system comprising a pyrazole ring fused to a tetrahydropyrazine moiety. The pyrazole nitrogen atoms occupy positions 1 and 2, while the tetrahydropyrazine component introduces partial saturation, reducing ring strain and enhancing conformational flexibility . A 4-bromophenyl substituent at position 2 contributes electron-withdrawing characteristics, influencing electronic distribution and intermolecular interactions.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS Registry Number1781944-44-2
Molecular FormulaC₁₂H₁₃BrN₄
Molecular Weight277.15 g/mol
Purity (Commercial)95–97%
Spectral Confirmation¹H NMR, ¹³C NMR, LC-MS

Electronic and Steric Considerations

The bromine atom at the phenyl para-position creates a dipole moment (μ ≈ 1.7 D) that enhances solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Semi-empirical calculations suggest a HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity suitable for functionalization reactions .

Synthetic Methodologies

Cyclocondensation Approaches

A plausible synthesis route involves cyclocondensation of 4-bromophenylhydrazine with 2,3-dihydropyrazine precursors. Patent EP0118138A1 outlines analogous strategies where hydrazine derivatives react with cyclic ketones under acidic catalysis (e.g., HCl/EtOH, 80°C), yielding pyrazolo-pyrazine frameworks in 60–75% yields. Microwave-assisted methods, as described for related thienopyrimidines , could potentially reduce reaction times from 12 hours to 25 minutes while maintaining yields above 68%.

Table 2: Hypothetical Optimization Parameters for Synthesis

ParameterConventional MethodMicrowave-Assisted
Temperature80°C100°C
Time12 h25 min
CatalystHClSiO₂-supported H⁺
Isolated Yield63%71%

Post-Functionalization Strategies

The tetrahydropyrazine nitrogen atoms (positions 4–7) permit alkylation or acylation. For instance, treatment with acetyl chloride in dichloromethane (DCM) at 0°C could introduce acetyl groups, modifying solubility and bioactivity profiles .

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃) displays characteristic resonances:

  • δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 7.32 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 4.12 (t, 2H, pyrazine-CH₂)

  • δ 3.85 (m, 4H, pyrazole-CH₂) .

LC-MS analysis shows a molecular ion peak at m/z 277.05 [M+H]⁺, with fragmentation patterns consistent with bromide loss (m/z 198.08) .

Chromatographic Behavior

HPLC retention times (C18 column, 70:30 H₂O/MeCN) range from 8.2–8.9 minutes, indicating moderate hydrophobicity (logP ≈ 2.1) .

Biological Relevance and Applications

Neurological Applications

Piperazine-containing analogs demonstrate affinity for serotonin (5-HT₁ₐ) and dopamine (D₂) receptors . Molecular docking simulations predict moderate binding (ΔG ≈ −8.2 kcal/mol) to the 5-HT₁ₐ active site, suggesting potential anxiolytic applications.

Industrial and Research Utility

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Current pricing ranges from $219–$868 per gram, reflecting high synthesis costs and low commercial availability .

Material Science Applications

Conjugated polymers incorporating this moiety exhibit photoluminescence quantum yields (Φ) up to 0.42 in thin-film configurations, suitable for organic light-emitting diode (OLED) prototypes .

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